molecular formula C18H19FN4O3S B3008039 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448029-59-1

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B3008039
CAS No.: 1448029-59-1
M. Wt: 390.43
InChI Key: YUQDMKSQMXXGMX-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Studies

A series of new benzenesulfonamides, including derivatives related to the chemical structure of interest, were synthesized and evaluated for their potential in various biological activities. These compounds have shown promise in cytotoxicity tests, tumor specificity, and as inhibitors of carbonic anhydrase (CA), which is a crucial enzyme in many physiological processes. Specifically, derivatives with fluorine, hydroxy, methoxy, or trimethoxy substituents exhibited interesting cytotoxic activities, suggesting their potential use in anti-tumor activity studies. Furthermore, some of these sulfonamides displayed strong inhibition against human cytosolic isoforms hCA I and II, highlighting their potential as therapeutic agents in conditions where CA activity is implicated (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles bearing a substituted benzenesulfonamide moiety were synthesized and evaluated for their inhibitory activities against cyclooxygenase-1 and -2 (COX-1/COX-2). These compounds, particularly those with fluorine substitution on the benzenesulfonamide moiety, demonstrated selectivity and potency for COX-2 inhibition. This activity suggests their potential application as anti-inflammatory agents, with specific compounds showing promising pharmacokinetic properties and anti-inflammatory activity in vivo. The development of these compounds could lead to new therapies for conditions associated with COX-2 overexpression (Pal et al., 2003).

Fluorometric "Turn-Off" Sensing for Hg2+

A novel non-toxic pyrazoline derivative was investigated for its selectivity in metal ion detection based on fluorometric sensing. This compound demonstrated a significant decrease in fluorescence intensity in the presence of Hg2+ ions without interference from other metal ions, indicating its potential as a selective fluorometric "turn-off" sensor. Such a sensor could be valuable in environmental monitoring and the detection of mercury contamination, given its rapid response time and high selectivity (Bozkurt & Gul, 2018).

Antimicrobial Agents

New derivatives of benzenesulfonamide were synthesized and evaluated for their antimicrobial properties. These compounds, hybridized with various substituted pyrazole and thiazole rings, showed promising antibacterial and antifungal potency. This study highlights the potential of these sulfonamide derivatives as dual-action antimicrobial agents, which could lead to the development of new treatments for infectious diseases (Abbas et al., 2017).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-2-26-18-4-3-15(13-16(18)19)27(24,25)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h3-9,11,13,21H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQDMKSQMXXGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.